molecular formula C17H13F3N2O2S B2511145 N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 866010-61-9

N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B2511145
CAS RN: 866010-61-9
M. Wt: 366.36
InChI Key: WMAJSHXGPTZRKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole-containing compounds like this one involves various tactical approaches . For instance, the Paal-Knorr pyrrole condensation is a commonly used method . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .


Molecular Structure Analysis

The molecular formula of this compound is C17H13F3N2O2S . It has a molecular weight of 366.36 . The InChI Code is 1S/C17H13F3N2O2S/c18-17(19,20)13-8-9-16(22-10-4-5-11-22)15(12-13)21-25(23,24)14-6-2-1-3-7-14/h1-12,21H .

It has a CAS Number of 866010-61-9 .

Scientific Research Applications

Synthesis of Pyrrolo[1,2-a]quinoxalines

This compound is used in the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides, which is a route to pyrrolo[1,2-a]quinoxalines . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .

Antibacterial Activity

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and underwent thorough characterization and evaluation for antibacterial activity . Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Antitubercular Activity

Some of the synthesized compounds also showed strong antitubercular properties . In order to determine the potential mode of action of the synthesized compounds, a molecular docking investigation was conducted .

Inhibition of Enoyl ACP Reductase

The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

Inhibition of DHFR Enzymes

The synthesized molecules were also tested for their inhibitory action against DHFR enzymes . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Molecular Docking

In order to determine the potential mode of action of the synthesized compounds, a molecular docking investigation was conducted . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)13-8-9-16(22-10-4-5-11-22)15(12-13)21-25(23,24)14-6-2-1-3-7-14/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAJSHXGPTZRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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